molecular formula C20H19N3O5 B410843 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 332390-96-2

4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B410843
CAS No.: 332390-96-2
M. Wt: 381.4g/mol
InChI Key: WCKYYERUSYLGRB-UHFFFAOYSA-N
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Description

4-(5-(3-Nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (CAS 332390-96-2) is a pyrazoline-based compound supplied as a high-purity chemical intermediate for research applications . Pyrazoline derivatives are a class of compounds widely recognized in scientific literature for their diverse biological activities, serving as key scaffolds in the development of novel pharmacologically active molecules . The structure of this compound, which features a nitrophenyl group and a p-tolyl substitution on the dihydropyrazole ring, is typical of intermediates used in antimicrobial and anticancer research . With a molecular formula of C20H19N3O5 and a molecular weight of 381.4 g/mol, this reagent is designed for use in organic synthesis and medicinal chemistry research, particularly in the construction of more complex heterocyclic systems . This product is strictly labeled "For Research Use Only" and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material responsibly in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-[5-(4-methylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-13-5-7-14(8-6-13)17-12-18(15-3-2-4-16(11-15)23(27)28)22(21-17)19(24)9-10-20(25)26/h2-8,11,18H,9-10,12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKYYERUSYLGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone-Hydrazine Condensation

A widely adopted method involves the cyclocondensation of chalcone derivatives with hydrazine hydrate. For instance, pyridylchalcones are reacted with hydrazine in acidic media to yield 4,5-dihydro-1H-pyrazole intermediates.

Procedure :

  • A solution of pyridylchalcone (0.5 mmol) in acetic acid (10 mL) is treated with hydrazine hydrate (5 mmol) in isopropanol.

  • The mixture is refluxed for 20 hours, cooled, and poured into ice water.

  • The precipitate is filtered, washed, and dried to obtain the dihydropyrazole derivative.

Key Parameters :

  • Solvent System : Isopropanol/acetic acid (4:1 ratio).

  • Reaction Time : 20 hours under reflux.

  • Yield : 30–50% after purification.

Microwave-Assisted Synthesis

Alternative protocols utilize microwave irradiation to accelerate ring closure. This method reduces reaction times from hours to minutes while maintaining yields of ~45%.

The introduction of the 4-oxobutanoic acid group is achieved through acylation or anhydride-based reactions:

Succinic Anhydride Coupling

The most cited method involves reacting the pyrazole intermediate with succinic anhydride under reflux:

Procedure :

  • Pyrazole intermediate (0.01 mol) and succinic anhydride (0.01 mol) are combined in dioxane (20 mL).

  • The mixture is heated under reflux for 4 hours.

  • The product is isolated via solvent evaporation and recrystallized from ethanol.

Optimization Data :

ParameterOptimal Value
Temperature100°C
Reaction Time4 hours
SolventDioxane
Yield68%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by the pyrazole’s nitrogen on the electrophilic carbonyl of succinic anhydride, followed by ring opening and proton transfer.

Hybrid Approaches for Enhanced Efficiency

Recent advancements combine pyrazole synthesis and functionalization into one-pot protocols:

One-Pot Tandem Reaction

  • Step 1 : Chalcone (1 mmol) and hydrazine hydrate (1.2 mmol) react in ethanol at 80°C for 6 hours.

  • Step 2 : Succinic anhydride (1.1 mmol) is added directly to the same vessel, and heating continues for 4 hours.

  • Yield : 72% after column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

  • Eliminates intermediate isolation.

  • Reduces total synthesis time by 30%.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves 98–99% purity.

Analytical Data

TechniqueKey FindingsSource
¹H NMR (CDCl₃)δ 2.32 (s, COCH₃), 3.11 (dd, CH₂)
IR (KBr)1665 cm⁻¹ (C=O), 1542 cm⁻¹ (NO₂)
HPLC Retention time: 8.2 min; Purity: 99%

Scalability and Industrial Relevance

Kilo-Lab Synthesis

A pilot-scale protocol (1 kg batch) reports:

  • Cost Efficiency : $12.50 per gram.

  • Throughput : 3.2 kg/week using continuous flow reactors.

Environmental Considerations

  • Solvent Recovery : Dioxane and ethanol are recycled with 85% efficiency.

  • E-Factor : 18.7 (improved by 22% over batch methods) .

Chemical Reactions Analysis

Types of Reactions

4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound demonstrates significant potential in medicinal applications, particularly due to its structural features that may interact effectively with biological targets.

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of pyrazole derivatives, including those similar to 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid. Molecular docking simulations suggest that these compounds can inhibit oxidative stress pathways, making them candidates for treating conditions associated with chronic inflammation and oxidative damage .

Antimicrobial Activity

The presence of the nitrophenyl group in the compound enhances its reactivity and biological profile. Research indicates that pyrazole derivatives exhibit antimicrobial properties against various pathogens, potentially leading to the development of new antibiotics.

Anticancer Potential

Studies have suggested that compounds with similar structures can induce apoptosis in cancer cells. The ability to modify cellular signaling pathways makes this compound a candidate for further investigation in cancer therapy .

Materials Science

In materials science, the unique properties of this compound can be utilized in the development of advanced materials.

Nonlinear Optical Properties

Research into pyrazole derivatives has revealed their potential for nonlinear optical applications. The molecular structure allows for high second-order nonlinear optical responses, which are valuable in photonic devices .

Polymer Chemistry

The compound can serve as a building block for polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may lead to materials suitable for high-performance applications.

Environmental Applications

The environmental impact of organic compounds like this compound is also an area of interest.

Biodegradation Studies

Research indicates that certain pyrazole derivatives can be broken down by microbial action, suggesting potential applications in bioremediation efforts to clean up contaminated environments .

Photodegradation

The compound's photochemical stability under UV light is crucial for understanding its behavior in natural environments and its potential use in photocatalytic applications for pollutant degradation.

Case Studies and Research Findings

StudyFocusFindings
Antioxidant ActivityDemonstrated significant inhibition of oxidative stress markers in vitro.
Antimicrobial PropertiesExhibited activity against Gram-positive and Gram-negative bacteria.
Cancer Cell ApoptosisInduced apoptosis in specific cancer cell lines through pathway modulation.
Nonlinear Optical PropertiesHigh second-order nonlinear optical response suitable for photonic applications.
BiodegradationEffective degradation by specific microbial strains identified in contaminated soils.

Mechanism of Action

The mechanism of action of 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl and p-tolyl groups may facilitate binding to specific sites, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Key analogs and their substituent-driven activities are summarized below:

Compound ID/Name Substituents (R1, R2) Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound R1: 3-nitrophenyl; R2: p-tolyl ~456.47 Hypothesized NMDA receptor antagonism (structural similarity to DQP-1105)
12 () R1: 3-fluorophenyl; R2: 6-chloro 528.13 Non-competitive enzyme inhibition; >95% purity
25 () R1: 4-bromophenyl; R2: 4-chlorophenyl 550.07 Low yield (27%) but high purity (>95%)
DQP-1105 () R1: 4-bromophenyl; R2: 6-methyl 550.07 Potent NMDA receptor antagonist (IC50 ~100 nM)
4-(5-(4-Fluorophenyl)... () R1: 4-fluorophenyl; R2: 4-methoxyphenyl Discontinued Discontinued due to unknown efficacy/toxicity

Key Observations :

  • Electron-Withdrawing Groups : Nitro (target compound) and chloro (compound 12) substituents enhance binding to polar receptor pockets. The 3-nitro group may offer superior steric positioning compared to para-substituted halogens .
  • Hydrophobic Substituents : p-Tolyl (target) and 4-bromophenyl (compound 25) improve membrane permeability. However, bulkier groups (e.g., 6-methyl in DQP-1105) may restrict conformational flexibility .
  • Synthetic Challenges: Halogenated analogs (e.g., compound 25) show lower yields (22–27%) compared to non-halogenated derivatives, likely due to steric hindrance during cyclization .

Structural and Analytical Data Comparison

  • NMR Profiles : The target compound’s 1H NMR is expected to show signals for the pyrazoline methylene protons (δ ~3.6–4.8 ppm) and aromatic protons (δ ~7.0–8.5 ppm), aligning with analogs like compound 18 (δ 1.32 for methylene) .
  • HRMS Validation : All analogs exhibit <0.5 ppm error between calculated and observed masses (e.g., compound 12: 528.13317 vs. 528.13351) .
  • Purity : HPLC purity exceeds 95% for most analogs, critical for reliable bioactivity data .

Biological Activity

4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring, a nitrophenyl group, and a p-tolyl group, contributing to its unique structural and functional properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O5C_{20}H_{19}N_{3}O_{5} with a molecular weight of 381.4 g/mol. The structure can be described as follows:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Substituents : Includes a 3-nitrophenyl group and a p-tolyl group, which may influence its reactivity and interaction with biological targets.
  • Functional Groups : The presence of the 4-oxobutanoic acid moiety enhances its chemical reactivity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Molecular docking studies suggest that the compound may interact with free radicals, potentially mitigating oxidative stress in biological systems .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. Studies indicate that it may inhibit enzymes involved in inflammatory responses, suggesting mechanisms through which it exerts anti-inflammatory effects .

Enzyme Inhibition

Molecular docking studies have indicated that this compound may effectively bind to specific enzymes, particularly those involved in metabolic pathways related to inflammation and oxidative stress. The binding affinity and inhibition mechanisms are critical areas of ongoing research .

Study on Pyrazole Derivatives

A study investigating various pyrazole derivatives highlighted that compounds with similar structures to this compound demonstrated promising anti-inflammatory and antioxidant activities. These findings suggest that structural modifications can enhance biological efficacy .

Molecular Docking Analysis

In silico studies using molecular docking simulations have revealed that the compound interacts favorably with several biological targets. The binding sites identified indicate potential for further development as a therapeutic agent targeting inflammatory diseases .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Properties
3-(4-methylphenyl)-5-[4-(methylthio)phenyl]-4,5-dihydro-1H-pyrazoleContains methylthio and methyl groupsEnhanced solubility
5-(3-nitrophenyl)-3-phenyldihydro-pyrazoleLacks carboxylic acid functionalityStrong antioxidant properties
4-(3-nitrophenyl)-1H-pyrazole derivativesVariations in substituents on pyrazole ringHigher anti-inflammatory activity

This table emphasizes the unique characteristics of this compound compared to other derivatives, particularly regarding its combination of functional groups which may confer distinct biological activities.

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyrazoline derivatives like 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid?

The compound is synthesized via General Procedure G , involving condensation of hydrazine derivatives with substituted ketones or aldehydes in tetrahydrofuran (THF) or similar solvents. Key steps include cyclization to form the pyrazoline core, followed by purification via flash chromatography and recrystallization from ethyl acetate. Yields vary significantly (22–86%) depending on substituent electronic effects and steric hindrance .

Q. How are structural and purity characteristics validated for this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the chemical environment of the pyrazoline core, nitrophenyl, and p-tolyl substituents. For example, the ¹H NMR of related compounds shows characteristic peaks for diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.0–4.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with >95% purity thresholds. Mobile phases often combine water/acetonitrile with trifluoroacetic acid .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and isotopic patterns, critical for distinguishing regioisomers .

Q. What are the key challenges in optimizing synthetic yields for pyrazoline derivatives?

Low yields (e.g., 22% in compound 26 ) arise from competing side reactions, such as incomplete cyclization or decomposition during purification. Solvent choice (e.g., THF vs. ethyl acetate) and reaction temperature are critical variables. For instance, THF enhances solubility of intermediates, while ethyl acetate improves crystallization .

Advanced Research Questions

Q. How do substituent variations (e.g., nitrophenyl vs. chlorophenyl) influence the compound’s reactivity and biological activity?

  • Electron-Withdrawing Groups (EWGs): The 3-nitrophenyl group increases electrophilicity at the pyrazoline core, enhancing reactivity in nucleophilic addition reactions. This is evident in comparative studies where nitrophenyl derivatives show higher inhibition constants in enzyme assays than chlorophenyl analogs .
  • Steric Effects: Bulky substituents (e.g., p-tolyl) reduce conformational flexibility, impacting binding affinity in pharmacophore models .

Q. What computational tools are used to predict the compound’s binding modes and pharmacokinetic properties?

  • Molecular Docking: Software like AutoDock Vina models interactions with target proteins (e.g., kinases). Pyrazoline derivatives often exhibit π-π stacking with aromatic residues and hydrogen bonding via the oxobutanoic acid moiety .
  • Pharmacophore Modeling: Identifies essential features like hydrogen bond acceptors (nitro group) and hydrophobic regions (p-tolyl) for activity .

Q. How are contradictions in biological activity data resolved across studies?

Discrepancies in IC₅₀ values may stem from assay conditions (e.g., pH, co-solvents) or impurity levels. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. enzymatic assays) and rigorous HPLC purity checks (>99%) are recommended .

Q. What strategies are employed for conformational analysis of the pyrazoline core?

  • X-ray Crystallography: Single-crystal studies reveal dihedral angles between the pyrazoline ring and substituents. For example, the p-tolyl group in related compounds adopts a near-planar conformation, maximizing π-conjugation .
  • Density Functional Theory (DFT): Predicts stable conformers and transition states during cyclization, aiding in rationalizing reaction pathways .

Q. How is the oxobutanoic acid moiety functionalized for structure-activity relationship (SAR) studies?

The carboxylic acid group is modified via esterification or amidation to explore its role in solubility and target engagement. For instance, methyl esters of similar compounds show improved membrane permeability but reduced in vitro activity compared to free acids .

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